molecular formula C20H30N2O4 B4862302 (4-CYCLOHEXYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE

(4-CYCLOHEXYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE

Cat. No.: B4862302
M. Wt: 362.5 g/mol
InChI Key: HPWLSBJTABCKTJ-UHFFFAOYSA-N
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Description

(4-CYCLOHEXYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is a compound that features a piperazine ring substituted with a cyclohexyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CYCLOHEXYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE typically involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-CYCLOHEXYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-CYCLOHEXYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects . Additionally, this compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-CYCLOHEXYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is unique due to the presence of both the cyclohexylpiperazine and trimethoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(2,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-24-17-14-19(26-3)18(25-2)13-16(17)20(23)22-11-9-21(10-12-22)15-7-5-4-6-8-15/h13-15H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWLSBJTABCKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2CCN(CC2)C3CCCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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